3-O-Benzyl Estrone Monoethylene Ketal
Description
3-O-Benzyl Estrone Monoethylene Ketal is a chemical compound commonly used in scientific research due to its versatile applications. It is an Estetrol intermediate with the molecular formula C27H30O3 and a molecular weight of 402.53 .
Molecular Structure Analysis
The IUPAC name for 3-O-Benzyl Estrone Monoethylene Ketal is (8R,9S,13S,14S)-13-methyl-3-phenylmethoxyspiro [1,3-dioxolane-2,17-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthrene] . The canonical SMILES structure is C [C@H]12CC [C@H]3 [C@H] ( [C@@H]1CCC24OCCO4)CCC5=C3C=CC (=C5)OCC6=CC=CC=C6 .Physical And Chemical Properties Analysis
3-O-Benzyl Estrone Monoethylene Ketal is a white solid . It has a molecular weight of 404.54 and a molecular formula of C27H32O3 . The exact mass is 404.23500 . It has 3 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Estrogens and Analog Synthesis
Research in the area of estrogen and its analogs, including compounds like “3-O-Benzyl Estrone Monoethylene Ketal,” often focuses on the synthesis of these compounds for potential therapeutic applications. Compounds structurally related to estrogens can be of interest in the development of hormonal therapies and for understanding the biochemical pathways of estrogen action in the body. A review on estrone sulfate highlights its role as the most abundant circulating estrogen and its potential as a biomarker in certain medical conditions, indicating the importance of understanding and synthesizing estrogen analogs for clinical applications (Rezvanpour & Don-Wauchope, 2017).
Environmental Impact
Another area of research that may involve compounds similar to “3-O-Benzyl Estrone Monoethylene Ketal” is the study of environmental contaminants, particularly those that act as endocrine disruptors. The environmental presence and impact of benzophenone-3, a common component in sunscreens, is reviewed for its toxic effects and potential ecological risks, which parallels the concerns regarding the environmental fate of synthetic estrogens and their derivatives (Kim & Choi, 2014).
Pharmaceutical Development
Research on aldo-keto reductase (AKR) 1C3 inhibitors, which are important in treating hormone-dependent malignancies, can be relevant to understanding how modifications of estrogen-like compounds, such as “3-O-Benzyl Estrone Monoethylene Ketal,” might play a role in the development of new therapeutics. These inhibitors are studied for their potential in treating cancers by modulating hormonal activity, showcasing the importance of research on estrogenic compounds and their analogs in pharmaceutical development (Penning, 2017).
properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,17,23-25H,7,9,11-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZVJZTHJRGNF-XPGKHFPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571075 | |
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl Estrone Monoethylene Ketal | |
CAS RN |
162784-26-1 | |
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14 ,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2`-[1,3]dioxolane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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